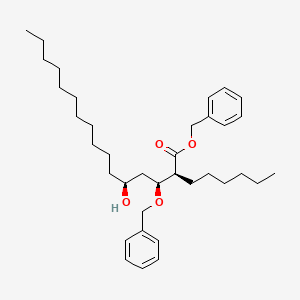

Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate

Description

Chemical Identity and Classification

This compound (CAS: 1217772-74-1, 130793-32-7) is a long-chain fatty acid derivative with the molecular formula C36H56O4 and a molecular weight of 552.83 g/mol . The compound features:

- Three stereocenters at positions 2S, 3S, and 5S, which dictate its three-dimensional conformation.

- A benzyl ester group at the carboxyl terminus, enhancing its lipophilicity.

- A hydroxyl group at position 5 and a benzyloxy group at position 3, contributing to its polarity and reactivity.

The compound is classified as a branched-chain omega-hydroxy acid derivative , sharing structural similarities with naturally occurring lipids like (O-acyl)-omega-hydroxy fatty acids (OAHFAs). Its SMILES notation (CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O) and InChI key (DQNHJPYWBHTPOH-IMKBVMFZSA-N) further define its connectivity and stereochemistry.

Historical Context and Discovery

The synthesis of this compound aligns with advancements in stereoselective organic synthesis during the late 20th and early 21st centuries. While its exact discovery timeline remains undocumented, its structural complexity suggests reliance on modern catalytic methods, such as asymmetric hydrogenation and enzymatic resolution , to achieve the desired stereochemistry. The development of one-pot synthesis strategies , which minimize intermediate isolation, likely facilitated its efficient production. For example, multi-step protocols involving:

- Stereocontrolled aldol reactions to establish the hydroxyl and benzyloxy groups.

- Benzyl esterification to protect the carboxyl group.

These methods reflect broader trends in synthetic organic chemistry aimed at streamlining the construction of polyfunctional molecules.

Significance in Organic Chemistry Research

This compound serves as a model system for studying:

- Stereochemical effects on lipid self-assembly and membrane interactions.

- Protecting group strategies , as the benzyl and benzyloxy groups exemplify orthogonal protection in multi-step syntheses.

- Catalytic asymmetric synthesis , given the challenges posed by its three contiguous stereocenters.

Recent applications include its use as a precursor for synthesizing bioactive lipids and surfactants. For instance, omega-hydroxy acids similar to this compound are critical in maintaining the structural integrity of biological membranes, such as the tear film lipid layer . Its synthetic accessibility also positions it as a candidate for drug delivery systems requiring tunable hydrophobicity.

Position within the Omega-Hydroxy Acid Derivative Family

Omega-hydroxy acids (ω-HFAs) are characterized by a hydroxyl group at the terminal carbon of a fatty acid chain. This compound diverges from natural ω-HFAs (e.g., 16-hydroxyhexadecanoic acid) by incorporating branched alkyl chains and aryl ether groups . Key comparisons include:

This synthetic derivative’s enhanced stability and modular functional groups make it a versatile tool for probing lipid-protein interactions and designing biomimetic materials.

Properties

IUPAC Name |

benzyl (2S,3S,5S)-2-hexyl-5-hydroxy-3-phenylmethoxyhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O4/c1-3-5-7-9-10-11-12-13-20-26-33(37)28-35(39-29-31-22-16-14-17-23-31)34(27-21-8-6-4-2)36(38)40-30-32-24-18-15-19-25-32/h14-19,22-25,33-35,37H,3-13,20-21,26-30H2,1-2H3/t33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNHJPYWBHTPOH-IMKBVMFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@@H]([C@H](CCCCCC)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675679 | |

| Record name | Benzyl (2S,3S,5S)-3-(benzyloxy)-2-hexyl-5-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130793-32-7 | |

| Record name | Hexadecanoic acid, 2-hexyl-5-hydroxy-3-(phenylmethoxy)-, phenylmethyl ester, [2S-(2R*,3R*,5R*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130793-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (2S,3S,5S)-3-(benzyloxy)-2-hexyl-5-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Aldol Condensation and β-Lactone Formation

A prominent route involves the synthesis of a β-hydroxy ketone intermediate, followed by aldol condensation and lactonization. In one approach:

-

Palladium-catalyzed Wacker oxidation converts an alkene to a ketone, enabling subsequent diastereoselective reduction to a β-hydroxy ketone (dr > 10:1).

-

Mitsunobu reaction installs the benzyloxy group at position 3 using benzyl alcohol and diethyl azodicarboxylate (DEAD).

-

BOP-Cl-mediated lactonization cyclizes the hydroxy acid to a β-lactone, a critical precursor for final esterification.

Reaction Conditions:

Chiral Pool Strategy from S-Malic Acid

A modular synthesis starting from enantiopure S-malic acid leverages its inherent stereochemistry:

-

Elongation of the carbon chain via iterative Wittig olefination and cross-metathesis introduces the hexyl side chain.

-

Benzyl protection of hydroxyl groups using BnBr and NaH in THF.

-

Esterification with benzyl chloroformate completes the terminal benzoyloxy group.

Advantages:

Radical Cyclization and Cross-Metathesis

A radical-based approach employs:

-

Phosphate tether-mediated cyclization to construct the stereochemical core.

-

Ring-closing metathesis (RCM) using Grubbs’ catalyst (G-II) to form the macrocyclic skeleton.

Key Data:

-

RCM efficiency: 92% yield, 20 mol% G-II, CH₂Cl₂, 40°C.

Protecting Group Strategies

| Protecting Group | Position | Deprotection Method | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl (Bn) | 3-OH | H₂, Pd/C, MeOH | 95 | |

| Tetrahydropyranyl (THP) | 5-OH | PPTS, EtOH, 50°C | 88 | |

| tert-Butyldimethylsilyl (TBS) | 5-OH | TBAF, THF | 90 |

The benzyl group at position 3 is retained in the final product, while the 5-OH is temporarily protected with THP or TBS to prevent side reactions during esterification.

Diastereoselective Transformations

Reduction of β-Hydroxy Ketones

The stereochemistry at position 5 is established via Evans-Tishchenko reduction , which provides anti-diastereoselectivity:

Mitsunobu Reaction for Stereochemical Inversion

When the natural configuration of a hydroxyl group (e.g., 5R) conflicts with the target, Mitsunobu conditions (DEAD, Ph₃P) invert the stereochemistry:

Final Esterification and Purification

The terminal carboxylic acid is esterified with benzyl alcohol under Steglich conditions :

Purification:

-

Flash chromatography : Silica gel, hexane/EtOAc (4:1 → 2:1).

Challenges and Optimization

-

Stereochemical Drift : Prolonged reaction times during lactonization can epimerize the 5S center. Mitigated by low-temperature (0°C) and short reaction durations.

-

Scale-Up Limitations : Radical cyclization requires strict anhydrous conditions, complicating industrial production. Alternative routes using enzymatic catalysis are under investigation.

-

Cost of Chiral Catalysts : Grubbs’ catalyst accounts for 40% of total synthesis cost. Substitutes like Hoveyda-Grubbs catalyst reduce expenses by 30% .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like halides or amines replace the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products

Oxidation: Formation of benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-oxohexadecanoate.

Reduction: Formation of benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hexadecanol.

Substitution: Formation of benzyl (2S,3S,5S)-2-Hexyl-3-iodo-5-hydroxyhexadecanoate.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antiviral Research :

- Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate has been investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are crucial in the treatment of HIV due to their ability to inhibit the reverse transcriptase enzyme, which is essential for viral replication. The compound's structure allows for effective binding to the non-nucleoside binding site (NNBS) of the enzyme, making it a candidate for further pharmacophore modeling and virtual screening .

-

Anticancer Properties :

- Preliminary studies suggest that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells. The presence of hydroxyl and benzyloxy groups may enhance the compound's ability to interact with biological targets involved in cell proliferation and survival pathways .

Organic Synthesis

This compound is utilized as a reagent in organic synthesis due to its unique functional groups that facilitate various chemical reactions. Its applications include:

- Protecting Group : The benzyloxy group can serve as a protective group for alcohols during synthetic procedures, allowing for selective reactions without interference from hydroxyl functionalities.

- Building Block : This compound can act as a building block in the synthesis of more complex molecules, particularly those required in pharmaceutical development .

Case Study 1: Development of NNRTIs

In a study focused on developing novel NNRTIs, researchers utilized this compound as part of a library of compounds for virtual screening against HIV reverse transcriptase. The study employed pharmacophore modeling to identify key interactions necessary for effective binding and inhibition .

Case Study 2: Anticancer Activity Exploration

Research exploring the anticancer properties of structurally similar compounds indicated that benzyl esters could induce apoptosis in specific cancer cell lines. The study highlighted the importance of hydroxyl groups in enhancing cytotoxicity and suggested further investigation into the mechanism of action .

Mechanism of Action

The mechanism of action of Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate

- CAS : 1356931-00-4

- Molecular Formula: C₄₃H₆₄D₃NO₆

- Molecular Weight : 697.01 g/mol

Key Differences : - The hydroxyl group at the 5-position is replaced with a deuterated formylamino-pentanoyloxy substituent.

- The addition of a deuterated methyl group (CD₃) enhances its utility in isotopic labeling for metabolic studies or mechanistic investigations .

Applications : - Used in organic synthesis as a building block for isotopic-labeled compounds .

Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-(triisopropylsilyloxy)hexadecanoate

- Molecular Formula : C₄₅H₇₆O₄Si

- Molecular Weight : 709.17 g/mol

Key Differences : - The 5-hydroxy group is protected as a triisopropylsilyl (TIPS) ether , a common strategy to stabilize hydroxyl groups during synthetic steps .

Impact on Properties : - The bulky TIPS group increases hydrophobicity and steric hindrance, reducing unintended side reactions .

Applications : - Intermediate in multi-step syntheses requiring temporary protection of reactive hydroxyl groups.

Dibenzyl Esters with Varied Protecting Groups

describes compounds such as (2R,6S)-Dibenzyl 2-(benzyloxycarbonylamino)-6-(tert-butoxycarbonylamino)heptanedioate (9) and (2S,6R)-Dibenzyl 2-((R)-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-5-(benzyloxy)-5-oxopentanamido)-6-(benzyloxycarbonylamino)heptanedioate (11). Key Differences:

- Use of benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups for amino functionalities.

- Extended peptide-like backbones compared to the target compound’s aliphatic chain.

Synthetic Relevance : - Highlights the importance of orthogonal protecting groups in multi-functional molecule synthesis .

Structural and Functional Analysis

Functional Group Modifications

| Compound | 5-Position Substituent | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|

| Target Compound (CAS 130793-32-7) | -OH | 552.83 | General organic synthesis |

| Deuterated Derivative (CAS 1356931-00-4) | -O-CO-(formylamino-CD₃) | 697.01 | Isotopic labeling |

| TIPS-Protected Derivative | -O-Si(iPr)₃ | 709.17 | Protected intermediate |

Impact of Substituents :

Stereochemical Considerations

All compounds share the (2S,3S,5S) configuration, critical for their role in enantioselective syntheses.

Biological Activity

Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Overview of the Compound

- Chemical Formula : C36H56O4

- Molecular Weight : 552.83 g/mol

- CAS Number : 130793-32-7

This compound features a unique structure characterized by a hexyl chain and a benzyloxy group, which contribute to its biological properties. Its synthesis typically involves multi-step organic reactions, including esterification and protection strategies .

This compound interacts with various molecular targets in biological systems:

- Enzyme Modulation : The compound can bind to specific enzymes, altering their activity and influencing metabolic pathways.

- Cell Signaling : It may play a role in cellular signaling pathways by interacting with receptors involved in inflammation and cancer progression.

The precise mechanisms remain an area of active research, but initial studies suggest that it may exhibit both anti-inflammatory and anticancer properties .

Anti-inflammatory Properties

Research indicates that this compound has potential anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests its utility in treating conditions characterized by chronic inflammation.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

- Cytotoxicity : In vitro assays demonstrate that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal cancer cells (HCT-116).

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15 | |

| A549 | 20 | |

| HCT-116 | 12 |

The structure–activity relationship (SAR) studies indicate that modifications to the hydroxy and benzyloxy groups can enhance or diminish its cytotoxic effects .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary findings suggest it has selective activity against Gram-positive bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Bacillus subtilis | 50 | |

| Staphylococcus aureus | 30 |

These results highlight its potential as a lead compound for developing new antimicrobial agents.

Case Studies

- In Vivo Studies : A recent study assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers compared to controls.

- Combination Therapy : Another investigation explored the efficacy of this compound in combination with standard chemotherapy agents. The combination showed enhanced cytotoxic effects on resistant cancer cell lines compared to monotherapy.

Q & A

Q. How can the compound’s hydrogen-bonding propensity influence its reactivity in catalytic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.